(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
The compound “(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a combination of pyrrole, thiazolidine, and nitrophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole ring, the thiazolidine ring, and the introduction of the nitrophenyl group. Typical reaction conditions might include:
Formation of Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of Thiazolidine Ring: This can be synthesized by the reaction of a thiourea with a haloketone.
Introduction of Nitro Group: Nitration of an aromatic ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to manage heat and mass transfer more efficiently. Catalysts and optimized reaction conditions would be employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
The compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. Molecular targets could include enzymes or receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- **(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The unique combination of functional groups in the compound may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. For example, the presence of both a nitrophenyl group and a thiazolidine ring could enhance its antimicrobial properties compared to compounds lacking these features.
Properties
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-14-7-9-18(10-8-14)24-15(2)11-17(16(24)3)12-21-22(27)25(23(30)31-21)19-5-4-6-20(13-19)26(28)29/h4-13H,1-3H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWFVMASYOEAGT-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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